Ethyl 7-nitro-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-nitro-1H-indole-2-carboxylate is a potent and selective APE1 inhibitor . It inhibits the AP endonuclease, 3’‘-phosphodiesterase and 3’'-phosphatase activities of APE1 at low micromolar concentrations .
Molecular Structure Analysis
The molecular structure of Ethyl 7-nitro-1H-indole-2-carboxylate is characterized by a molecular weight of 234.21 . The InChI code is 1S/C11H10N2O4/c1-2-17-11(14)8-6-7-4-3-5-9(13(15)16)10(7)12-8/h3-6,12H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 7-nitro-1H-indole-2-carboxylate is a solid substance . It has a molecular weight of 234.21 . The storage temperature is recommended to be at refrigerator conditions .Scientific Research Applications
Organic Synthesis
Ethyl 7-nitro-1H-indole-2-carboxylate serves as a versatile building block in organic synthesis. Its indole core is a crucial scaffold in many natural products and pharmaceuticals. Researchers utilize this compound for constructing complex molecules through various reactions, including Suzuki coupling and Friedel-Crafts acylation. The nitro group in the 7-position can undergo reduction to an amine, offering a handle for further functionalization .
Medicinal Chemistry
In medicinal chemistry, Ethyl 7-nitro-1H-indole-2-carboxylate is employed to develop new drug candidates. Its indole ring mimics the tryptophan structure, making it valuable for creating serotonin receptor agonists or antagonists. Additionally, the nitro group can be transformed into amino derivatives, which are pivotal in the synthesis of compounds with potential antihypertriglyceridemic activity .
Material Science
This compound’s electronic properties make it suitable for material science applications. It can be used in the synthesis of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The nitro group enhances electron-accepting capabilities, which is beneficial for charge transfer processes .
Analytical Chemistry
Ethyl 7-nitro-1H-indole-2-carboxylate can act as a chromophore or fluorophore in analytical chemistry. Its strong absorption in the UV-visible range allows it to be used as a probe in high-performance liquid chromatography (HPLC) to detect and quantify biological molecules. The compound’s fluorescence properties are also exploited in fluorescence spectroscopy for bioimaging applications .
Agricultural Chemistry
In the field of agricultural chemistry, this compound’s derivatives can be explored for their pesticidal properties. The indole ring system is known to exhibit biological activity against a range of pests. By modifying the nitro group, researchers can synthesize new compounds that might serve as safer and more effective pesticides .
Environmental Science
Ethyl 7-nitro-1H-indole-2-carboxylate can be used in environmental science to study the degradation of nitroaromatic compounds, which are common pollutants. Understanding its breakdown pathways can help in developing bioremediation strategies to clean up contaminated sites .
Photodynamic Therapy
The compound’s ability to generate reactive oxygen species upon light activation makes it a candidate for photodynamic therapy (PDT). In PDT, light-sensitive compounds are used to kill cancer cells or pathogens. Ethyl 7-nitro-1H-indole-2-carboxylate could be modified to increase its uptake by cells and its efficiency in generating cytotoxic species upon irradiation .
Nanotechnology
Lastly, Ethyl 7-nitro-1H-indole-2-carboxylate can contribute to nanotechnology. Its molecules can be used to functionalize nanoparticles, imparting them with specific properties such as fluorescence or reactivity. These functionalized nanoparticles can have applications ranging from targeted drug delivery to sensors .
Safety and Hazards
Ethyl 7-nitro-1H-indole-2-carboxylate is associated with certain hazards. The GHS pictograms indicate that it is a substance that requires caution during handling . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with eyes, skin, and clothing, as well as ingestion and inhalation .
Mechanism of Action
Target of Action
Ethyl 7-nitro-1H-indole-2-carboxylate, as an indole derivative, is known to bind with high affinity to multiple receptors Indole derivatives have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Pharmacokinetics
The study of indole derivatives has attracted increasing attention in recent years due to their significant role in cell biology and their application as biologically active compounds for the treatment of various disorders .
Result of Action
Indole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound should be stored in a sealed, dry environment at 2-8°c .
properties
IUPAC Name |
ethyl 7-nitro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)8-6-7-4-3-5-9(13(15)16)10(7)12-8/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAIVBXGPLYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290598 | |
Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-nitro-1H-indole-2-carboxylate | |
CAS RN |
6960-46-9 | |
Record name | 1H-Indole-2-carboxylic acid, 7-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6960-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 69878 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6960-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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